![molecular formula C9H15N3O2 B2684149 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-46-9](/img/structure/B2684149.png)
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid, also known as MPAA, is a compound that has been studied for its potential therapeutic applications. This molecule has been shown to have various biochemical and physiological effects, making it an interesting target for scientific research.
Mécanisme D'action
The mechanism of action of 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid is not fully understood. However, studies have suggested that 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid may exert its effects by modulating various signaling pathways. In cancer cells, 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has been shown to inhibit the Akt/mTOR signaling pathway and induce apoptosis. Inflammation is mediated by the production of pro-inflammatory cytokines, and 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has been shown to inhibit the production of these cytokines by inhibiting the NF-κB signaling pathway. 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has also been shown to activate the Nrf2/ARE signaling pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has been shown to inhibit cell proliferation and induce apoptosis. Inflammation is a key feature of many diseases, and 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has also been shown to have neuroprotective properties and protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have various biochemical and physiological effects, making it an interesting target for scientific research. However, there are also some limitations to using 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid in lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the effects of 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the efficacy of 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid in animal models and human clinical trials. Another area of interest is its potential as a neuroprotective agent. 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has been shown to protect neurons from oxidative stress and apoptosis, and further studies are needed to determine its potential as a therapy for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid and to identify its molecular targets.
In conclusion, 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid is a compound that has been studied for its potential therapeutic applications. It has been shown to have various biochemical and physiological effects, making it an interesting target for scientific research. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid have been discussed in this paper. Further studies are needed to determine the efficacy and safety of 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid as a therapy for various diseases.
Méthodes De Synthèse
The synthesis of 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid involves the reaction of 3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid with ammonia and formaldehyde. The reaction is carried out in the presence of a catalyst and yields 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid as a white crystalline solid. This method has been reported in the literature and has been used by researchers to obtain 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid for their studies.
Applications De Recherche Scientifique
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has been studied for its potential therapeutic applications in various fields. It has been shown to have antitumor activity, anti-inflammatory effects, and neuroprotective properties. In cancer research, 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation plays a crucial role in many diseases, and 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has also been studied for its neuroprotective properties and has been shown to protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)12-5-8(7(3)11-12)10-4-9(13)14/h5-6,10H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOFDBPZRCSXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NCC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

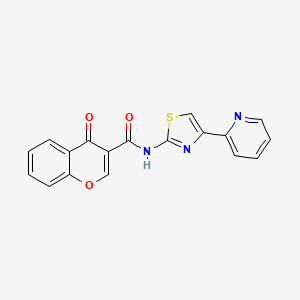
![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2684068.png)
![methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2684069.png)
![N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2684072.png)
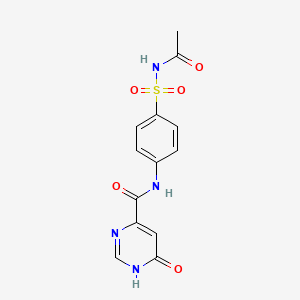
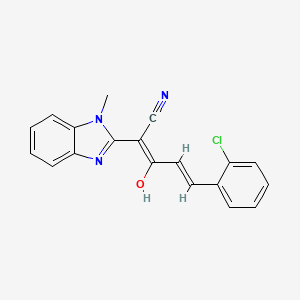
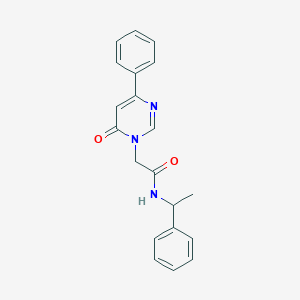
![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2684080.png)
![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)
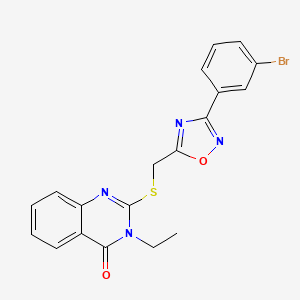
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)

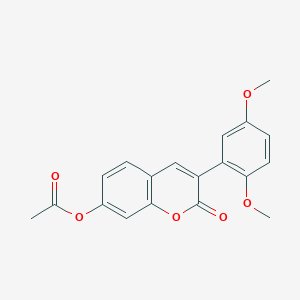
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)